Spiro[2.5]octan-6-ylmethanamine
Overview
Description
Spiro[2.5]octan-6-ylmethanamine, commonly known as Spiroxamine, is a cyclic amine compound with a spirocyclic carbon skeleton. It is an important structural motif found in many biologically active molecules, including natural products, pharmaceuticals, and agrochemicals. Spiroxamine has been the subject of numerous studies due to its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Anticancer Applications
- Spiromustine (Spirohydantoin Mustard) , a classical bifunctional alkylating agent with structural similarities to Spiro[2.5]octan-6-ylmethanamine, was developed to target CNS tumors. It combines an active antitumor agent's reactive moiety with a molecule part aiming to cross the blood-brain barrier. A phase I trial at the Johns Hopkins Oncology Center on patients with refractory solid tumors highlighted its CNS toxicity as dose-limiting but suggested its potential against primary and metastatic CNS malignancies based on transient radiographic responses in refractory malignancies metastatic to the CNS (Brown et al., 1986).
Cardiovascular and Renal Disease Management
- Spironolactone , a well-known derivative, has been explored for its effects on left ventricular mass and arterial stiffness in early-stage chronic kidney disease. A randomized controlled trial demonstrated that adding spironolactone to angiotensin-converting enzyme inhibitors and angiotensin receptor blockers significantly improved left ventricular mass and arterial stiffness. This suggests aldosterone's adverse cardiovascular effects in chronic kidney disease and supports further investigation of spironolactone for reducing adverse cardiovascular events (Edwards et al., 2009).
Immunophenotyping in COPD
- The Subpopulations and Intermediate Outcome Measures in COPD Study (SPIROMICS) included flow cytometric analyses of leukocytes from induced sputum, bronchoalveolar lavage, and peripheral blood in a subset of subjects. This multicenter longitudinal observational study aimed to identify novel phenotypes and biomarkers of chronic obstructive pulmonary disease (COPD), highlighting the potential application of spironolactone and its derivatives in understanding and managing respiratory diseases (Freeman et al., 2015).
Acne Vulgaris Treatment in Women
- A study on oral spironolactone for acne vulgaris in women demonstrated its effectiveness as an alternative therapy. A randomized, placebo-controlled, double-blind crossover study involving 21 women showed significant improvement in acne symptoms with oral spironolactone treatment, assessed through subjective benefit, number of inflamed lesions, and photographic evaluation (Muhlemann et al., 1986).
Pharmacokinetics Insights
- Research providing new insights into the pharmacokinetics of spironolactone revealed that spironolactone and its metabolites (7α-thiomethylspirolactone, 6β-hydroxy-7α-thiomethylspirolactone, and canrenone) are detectable in serum after oral dosing, challenging the belief that spironolactone is too rapidly metabolized to be detected and identifying 7α-Thiomethylspirolactone as the main metabolite (Overdiek et al., 1985).
properties
IUPAC Name |
spiro[2.5]octan-6-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c10-7-8-1-3-9(4-2-8)5-6-9/h8H,1-7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDATJQHUZRDBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679370 | |
Record name | 1-(Spiro[2.5]octan-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
877201-35-9 | |
Record name | Spiro[2.5]octane-6-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877201-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Spiro[2.5]octan-6-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.